molecular formula C12H10ClN5 B1581049 9-Benzyl-2-chloro-9h-purin-6-amine CAS No. 56046-25-4

9-Benzyl-2-chloro-9h-purin-6-amine

Cat. No. B1581049
CAS RN: 56046-25-4
M. Wt: 259.69 g/mol
InChI Key: HMCPIAFQZBMKOP-UHFFFAOYSA-N
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Description

“9-Benzyl-2-chloro-9h-purin-6-amine” is a chemical compound with the CAS Number: 39639-47-9 . It has a molecular weight of 259.7 . The IUPAC name for this compound is N-benzyl-2-chloro-9H-purin-6-amine .


Molecular Structure Analysis

The InChI code for “9-Benzyl-2-chloro-9h-purin-6-amine” is 1S/C12H10ClN5/c13-12-17-10 (9-11 (18-12)16-7-15-9)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2, (H2,14,15,16,17,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“9-Benzyl-2-chloro-9h-purin-6-amine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Derivatives : 9-Benzyl-2-chloro-9H-purin-6-amine has been involved in the synthesis of various chemical derivatives. For instance, a study focused on the synthesis of 9-[(2-chloro-6-fluorophenyl)methyl]-9H-purin-6-amine, known as arprinocid, and its carbon-14 labeled version for research purposes (Ellsworth, Meriwether, & Mertel, 1989).

  • Chemical Modifications and Tautomerism : The compound's chemical structure allows for modifications and analysis of tautomerism. A study explored the synthesis and tautomerism of N-Methoxy-9-methyl-9H-purin-6-amines, demonstrating the compound's utility in studying chemical behaviors (Roggen & Gundersen, 2008).

  • Process Development for Pharmaceutical Manufacturing : This compound has been used in pharmaceutical manufacturing process development. A study detailed a two-step process for preparing a specific benzylpurine derivative on a large scale, highlighting its application in industrial chemistry (Shi et al., 2015).

Biological and Medical Research

  • Inhibition of Acetylcholinesterase : In the medical field, derivatives of 9-Benzyl-2-chloro-9H-purin-6-amine have been studied for their potential in inhibiting acetylcholinesterase, an enzyme relevant in Alzheimer's disease. A study synthesized new derivatives and evaluated their inhibitory activity against this enzyme (Kang et al., 2013).

  • Potential Tubulin Polymerization Inhibitors : Another area of application is in the study of tubulin polymerization, relevant in cancer research. Compounds derived from 9-Benzyl-2-chloro-9H-purin-6-amine showed potential as tubulin polymerization inhibitors, exhibiting antiproliferative activities against various cancer cell lines (Zhou et al., 2017).

  • Synthesis of Acyclic Nucleotide Analogues : The compound has been used in the synthesis of acyclic nucleotide analogues, demonstrating its versatility in biochemical research. However, these synthesized phosphonates did not exhibit significant antiviral or cytostatic activity (Alexander et al., 2000).

  • Antimicrobial and Antiviral Research : The compound's derivatives have shown antimicrobial and antiviral properties. For example, a study synthesized derivatives with activity against Mycobacterium tuberculosis, demonstrating potential as antimycobacterial agents (Bakkestuen, Gundersen, & Utenova, 2005).

Analytical and Diagnostic Applications

  • Evaluation of DNA Repair Enzyme Activity : In diagnostic research, 9-Benzyl-2-chloro-9H-purin-6-amine derivatives have been synthesized for evaluating the activity of DNA repair enzymes in tumor tissues, offering a new approach for assessing tumor resistance to certain anticancer drugs (Schirrmacher et al., 2002).

  • Solid-Phase Synthesis for Drug Discovery : The compound has been utilized in solid-phase synthesis methodologies, aiding in the development of new drugs and chemical libraries (Brun, Legraverend, & Grierson, 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “9-Benzyl-2-chloro-9h-purin-6-amine” are not mentioned in the available literature, purine derivatives are a topic of ongoing research due to their wide range of biological activities. They have potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

9-benzyl-2-chloropurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN5/c13-12-16-10(14)9-11(17-12)18(7-15-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCPIAFQZBMKOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80298589
Record name 9-benzyl-2-chloro-9h-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Benzyl-2-chloro-9h-purin-6-amine

CAS RN

56046-25-4
Record name 56046-25-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124464
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-benzyl-2-chloro-9h-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ZJ Seifert - 2015 - baylor-ir.tdl.org
Toll-like receptors (TLRs) are immune cell receptors that have the ability to recognize microbial pathogens and trigger innate immune responses. Research into TLR7 agonists is of …
Number of citations: 4 baylor-ir.tdl.org

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